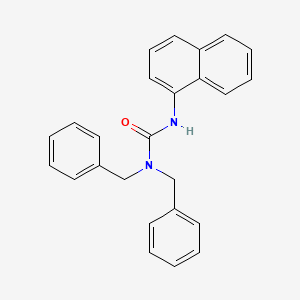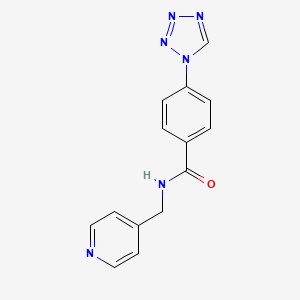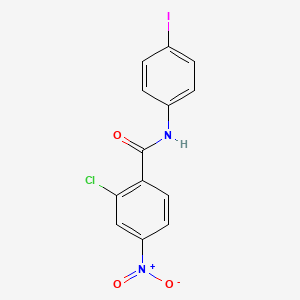
1-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione, also known as CFP, is a pyrazolidinedione derivative that has gained significant attention in scientific research. CFP has been found to exhibit various biochemical and physiological effects, making it a promising compound for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione is not fully understood. However, it has been suggested that 1-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cell proliferation.
Biochemical and physiological effects:
1-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione has been shown to protect against oxidative stress-induced damage in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, one limitation of 1-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione and its potential therapeutic applications in cancer treatment and inflammation-related diseases. Finally, the development of more efficient synthesis methods and formulations of 1-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione could improve its potential for clinical use.
Métodos De Síntesis
The synthesis of 1-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 1-(3-chloro-4-fluorophenyl)hydrazine in the presence of acetic acid. The resulting intermediate is then reacted with 3,5-pyrazolidinedione in ethanol to obtain the final product.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(3-chloro-4-fluorophenyl)-4-(3,4-dimethoxybenzylidene)-3,5-pyrazolidinedione has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O4/c1-25-15-6-3-10(8-16(15)26-2)7-12-17(23)21-22(18(12)24)11-4-5-14(20)13(19)9-11/h3-9H,1-2H3,(H,21,23)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJCOXXRHWAQNO-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
![4-chloro-5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6126558.png)
![2-{1-benzyl-4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126560.png)
![2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6126571.png)
![1-cyclopentyl-4-(4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126583.png)

![methyl {4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]phenyl}acetate](/img/structure/B6126617.png)

![2-methoxy-5-({3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyrimidine](/img/structure/B6126641.png)
![2-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6126643.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6126659.png)
![1-(2-ethyl-4-methyl-1H-imidazol-5-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6126666.png)
![1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine](/img/structure/B6126667.png)